molecular formula C21H22N2O4 B355730 2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid CAS No. 940521-48-2

2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid

Cat. No.: B355730
CAS No.: 940521-48-2
M. Wt: 366.4g/mol
InChI Key: VDVYIGJNLDMODJ-UHFFFAOYSA-N
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Description

2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid is a complex organic compound with the molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(1-azepanylcarbonyl)aniline with a benzoic acid derivative under specific conditions to form the desired product . The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[[4-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(17-7-3-4-8-18(17)21(26)27)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVYIGJNLDMODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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